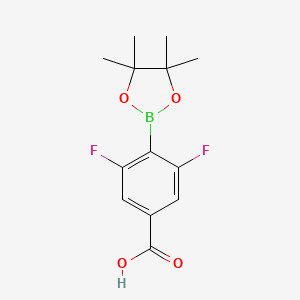

4-Carboxy-2,6-difluorophenylboronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Carboxy-2,6-difluorophenylboronic acid pinacol ester is an organoboron compound with the molecular formula C13H15BF2O4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with carboxy and difluoro groups, and the boronic acid is esterified with pinacol. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-carboxy-2,6-difluorophenylboronic acid pinacol ester typically involves the reaction of 4-carboxy-2,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: 4-Carboxy-2,6-difluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a transition metal catalyst.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Protic acids (e.g., HCl) or transition metal catalysts (e.g., Pd/C) are used under mild conditions.

Major Products:

科学的研究の応用

Organic Synthesis

-

Cross-Coupling Reactions :

- Boronic esters are widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The 4-Carboxy-2,6-difluorophenylboronic acid pinacol ester serves as an effective coupling partner due to its enhanced reactivity attributed to the fluorine substituents .

- Case Study : A recent study demonstrated the successful application of this compound in synthesizing complex organic molecules through cross-coupling, showcasing its utility in pharmaceutical development and materials science .

- Deboronative Transformations :

Materials Science

-

Fluorophores and Sensors :

- Fluorinated boronic acids are increasingly used in the development of fluorescent sensors due to their unique photophysical properties. The ability to modulate fluorescence through chemical interactions makes them suitable for detecting analytes such as glucose and dopamine .

- Application Example : Research has indicated that compounds like this compound can be incorporated into sensor designs for real-time monitoring of biological processes .

- Covalent Organic Frameworks (COFs) :

Medicinal Chemistry

- Anticancer Agents :

- There is growing interest in the use of boronic acids as therapeutic agents due to their ability to interact with biological targets. Fluorinated boronic acids have shown promise as potential anticancer agents by inhibiting specific enzymes involved in cancer progression .

- Research Insight : Studies have highlighted the efficacy of boronic esters in targeting cancer cells, with ongoing research exploring their mechanisms and potential clinical applications .

Data Tables

作用機序

The mechanism of action of 4-carboxy-2,6-difluorophenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final biaryl product and regenerating the palladium catalyst.

類似化合物との比較

4-Carboxy-2-fluorophenylboronic acid pinacol ester: Similar structure but with only one fluorine substituent.

2,6-Difluorophenylboronic acid: Lacks the carboxy and pinacol ester groups.

Uniqueness: 4-Carboxy-2,6-difluorophenylboronic acid pinacol ester is unique due to its combination of carboxy, difluoro, and pinacol ester groups, which enhance its reactivity and stability in cross-coupling reactions. The presence of these functional groups allows for versatile applications in organic synthesis and material science .

生物活性

4-Carboxy-2,6-difluorophenylboronic acid pinacol ester is a boronic acid derivative notable for its unique molecular structure, which includes a carboxy group and two fluorine atoms on the phenyl ring. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Molecular Characteristics

- Molecular Formula : C12H12B2F2O4

- Molecular Weight : Approximately 240.1 g/mol

The compound's ability to form reversible covalent bonds with diols enhances its utility in various biochemical applications, including as an enzyme inhibitor.

The biological activity of this compound primarily involves its interaction with biological molecules through reversible covalent bonding. This mechanism allows it to inhibit proteasomes and other enzymes critical in cellular processes. Such interactions suggest its role in modulating pathways associated with cancer and other diseases.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant biological activity relevant for therapeutic applications:

- Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of various enzymes involved in metabolic pathways. Its ability to bind to the active sites of these enzymes can disrupt their function, which is particularly valuable in cancer therapy where inhibiting tumor growth is crucial.

- Cancer Therapy : Studies have shown that boronic acids can effectively inhibit proteasome activity, leading to apoptosis in cancer cells. The unique structure of this compound may enhance its efficacy compared to other boronic acids .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,6-Difluorophenylboronic Acid Pinacol Ester | C12H12B2F2O4 | Lacks carboxy group; primarily used in Suzuki reactions. |

| 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester | C11H10B2F2O4 | Contains only one fluorine; different reactivity profile. |

| 4-Carboxyphenylboronic Acid Pinacol Ester | C11H13B1O4 | No fluorine substituents; broader applications in biochemistry. |

Each compound exhibits distinct reactivity and biological activity profiles that differentiate them from this compound, making it particularly valuable for specific applications in organic synthesis and medicinal chemistry.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition Studies : Research has shown that this compound effectively inhibits specific proteases involved in cancer cell proliferation. The binding affinity was measured using kinetic assays revealing a significant reduction in enzyme activity at low micromolar concentrations .

- Therapeutic Efficacy : A study demonstrated that the compound could induce apoptosis in various cancer cell lines by disrupting proteasome function, leading to an accumulation of pro-apoptotic factors within the cells.

- Mechanistic Insights : Kinetic simulations have been employed to understand the protodeboronation rates of this compound under various pH conditions, showing that it maintains stability while exhibiting biological activity .

特性

IUPAC Name |

3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF2O4/c1-12(2)13(3,4)20-14(19-12)10-8(15)5-7(11(17)18)6-9(10)16/h5-6H,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYXVWDLNOWTQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。